molecular formula C10H13NO2S B2438302 N-(oxan-3-yl)thiophene-3-carboxamide CAS No. 2034458-57-4

N-(oxan-3-yl)thiophene-3-carboxamide

Cat. No.: B2438302
CAS No.: 2034458-57-4
M. Wt: 211.28
InChI Key: QKRANOXOGFBMAR-UHFFFAOYSA-N
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Description

N-(oxan-3-yl)thiophene-3-carboxamide is an organic compound that features a thiophene ring and a tetrahydropyran moiety

Safety and Hazards

Tetrahydropyran is flammable and causes skin irritation . Its lethal dose or concentration (LD, LC) is 3000 mg/kg (oral, rat) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-3-yl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with tetrahydro-2H-pyran-3-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed under an inert atmosphere, typically nitrogen, and at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene ring.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Similar structure but lacks the tetrahydropyran moiety.

    Tetrahydro-2H-pyran-4-yl derivatives: Similar structure but with variations in the substitution pattern on the thiophene ring.

Uniqueness

N-(oxan-3-yl)thiophene-3-carboxamide is unique due to the combination of the thiophene ring and the tetrahydropyran moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

N-(oxan-3-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10(8-3-5-14-7-8)11-9-2-1-4-13-6-9/h3,5,7,9H,1-2,4,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRANOXOGFBMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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